(2R)-2-aminohex-5-yn-1-ol;hydrochloride

Description

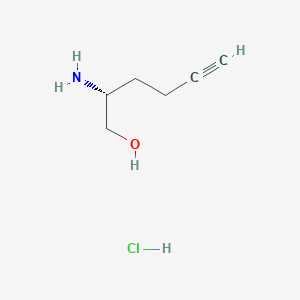

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminohex-5-yn-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-3-4-6(7)5-8;/h1,6,8H,3-5,7H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXBBUXEEVBFON-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Aminohex 5 Yn 1 Ol;hydrochloride

Established Stereoselective Synthesis Routes

The controlled installation of the stereocenters in (2R)-2-aminohex-5-yn-1-ol is crucial for its application. Several established strategies have been developed for the stereoselective synthesis of related amino alcohols and propargylamine (B41283) derivatives.

Diastereoselective Approaches for Amino Alcohol and Propargylamine Derivatives

Diastereoselective synthesis is a powerful strategy for the creation of specific stereoisomers. In the context of amino alcohol synthesis, this often involves the use of chiral auxiliaries or substrate-controlled reactions where an existing stereocenter directs the formation of a new one. For instance, the synthesis of vicinal amino alcohols often starts from enantiopure amino acids, which are readily available natural products. nih.gov These methods, however, can be substrate-specific and may require multiple synthetic steps.

A common diastereoselective approach involves the reduction of α-amino ketones or the ring-opening of epoxides or aziridines. Another strategy is the allylic C-H amination of chiral homoallylic N-tosyl carbamates, catalyzed by Pd(II)/sulfoxide systems, which provides access to syn-1,2-amino alcohols. nih.gov While not directly applied to (2R)-2-aminohex-5-yn-1-ol, these methods establish a foundation for the diastereoselective synthesis of related structures.

Table 1: Comparison of Diastereoselective Methods for Amino Alcohol Synthesis

| Method | Key Features | Typical Diastereomeric Ratio | Reference |

|---|---|---|---|

| Reduction of α-amino ketones | Substrate-controlled, relies on chiral pool starting materials. | Variable, depends on substrate and reducing agent. | nih.gov |

| Ring-opening of chiral epoxides/aziridines | High stereospecificity. | Often >95:5 | nih.gov |

| Pd-catalyzed allylic C-H amination | Access to syn-1,2-amino alcohols. | Good diastereoselectivity reported for specific substrates. | nih.gov |

Enantioselective Catalytic Methods (e.g., Cu/PyBox catalyst systems)

Enantioselective catalysis offers a more direct and atom-economical approach to chiral molecules. Copper(I) complexes with chiral ligands, such as PyBox (pyridine-bis(oxazoline)), have emerged as effective catalysts for the enantioselective synthesis of propargylamines. nih.gov These reactions typically involve a three-component coupling of an aldehyde, an amine, and a terminal alkyne (A3 coupling). The chiral catalyst orchestrates the approach of the nucleophilic alkyne to the imine intermediate, thereby controlling the stereochemical outcome.

For the synthesis of propargylamines, Cu(I)/PyBox systems have demonstrated the ability to generate products with high enantiomeric excess (ee). nih.gov While a specific application to (2R)-2-aminohex-5-yn-1-ol is not extensively documented, the methodology is broadly applicable to a range of aromatic aldehydes and alkynes, suggesting its potential for the synthesis of this target molecule or its precursors. nih.gov

Table 2: Performance of Cu/PyBox Catalysts in Enantioselective Propargylamine Synthesis

| Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(I)/i-Pr-pybox-diPh | Aromatic aldehydes, amines, alkynes | Up to 99% | Up to 99% | nih.gov |

| Cu(OTf)2/Ph-Pybox | Aldehydes, amines, alkynes (under ball milling) | Good yields | Good enantioselectivities | unibo.it |

Preparation via 1,2-Amino Oxygenation of Unsaturated Hydrocarbons

The 1,2-amino oxygenation of alkenes and alkynes represents a highly efficient, single-step method for the synthesis of vicinal amino alcohols. organic-chemistry.org This transformation simultaneously introduces both an amino and a hydroxyl group across a double or triple bond. While the Sharpless aminohydroxylation using osmium catalysts was a seminal development, modern methods have expanded to include a variety of other transition metals and more sustainable approaches. organic-chemistry.org

Recent advancements have focused on moving beyond osmium to other transition metals and even metal-free strategies, including electrochemical and photochemical methods. organic-chemistry.org These newer approaches offer advantages in terms of cost, toxicity, and operational simplicity. The direct 1,2-amino oxygenation of a suitable unsaturated precursor would be an ideal route to (2R)-2-aminohex-5-yn-1-ol, although specific examples for this substrate are not yet prevalent in the literature.

Novel and Sustainable Synthetic Protocols

In line with the growing importance of environmentally friendly chemical processes, the development of novel and sustainable synthetic routes is a key area of research.

Development of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying purification procedures. For the synthesis of propargylamines, solvent-free conditions have been successfully implemented, often in conjunction with mechanochemistry (ball milling). unibo.it

For example, the Cu(OTf)2/Ph-Pybox catalyzed three-component synthesis of chiral propargylamines has been effectively carried out under solvent-free ball milling conditions. unibo.it This approach not only aligns with green chemistry principles but can also lead to improved reaction times and yields. The application of such solvent-free methods to the synthesis of (2R)-2-aminohex-5-yn-1-ol could offer a more sustainable manufacturing process.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of propargylamine synthesis, this includes the use of water as a solvent, the development of recyclable catalysts, and the use of multicomponent reactions to improve atom economy. organic-chemistry.orgorganic-chemistry.org

Aqueous-phase synthesis of propargylamines using copper-based catalysts has been demonstrated to be a viable and greener alternative to traditional organic solvents. organic-chemistry.org Furthermore, the use of magnetically recoverable nanocatalysts allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. acs.org Designing a synthetic route to (2R)-2-aminohex-5-yn-1-ol that incorporates these green chemistry principles would be a significant advancement.

Table 3: Green Chemistry Approaches in Propargylamine Synthesis

| Green Chemistry Principle | Application in Propargylamine Synthesis | Advantages | Reference |

|---|---|---|---|

| Use of Safer Solvents | Water as a reaction medium for A3-coupling. | Reduced toxicity and environmental impact. | organic-chemistry.org |

| Catalysis | Use of recyclable, magnetically separable nanocatalysts (e.g., CuFe2O4). | Facilitates catalyst reuse, reduces waste. | acs.org |

| Atom Economy | Multicomponent reactions (e.g., A3 and KA2 couplings). | Maximizes incorporation of starting materials into the final product. | organic-chemistry.org |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials (where applicable). | Reduces reliance on fossil fuels. | N/A for this specific compound yet, but a general principle. |

Implementation of Flow Chemistry Methodologies for Process Intensification

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like chiral amino alcohols. unito.it This paradigm shift is driven by the numerous advantages offered by flow reactors, including superior heat and mass transfer, enhanced safety profiles, and improved reproducibility, which are crucial for process intensification. unito.itfrontiersin.org

The synthesis of chiral amino alcohols and their precursors, propargylamines, has been successfully adapted to continuous-flow systems. nih.govresearchgate.net For instance, the use of microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. researchgate.net Hydrogenation steps, often required in the synthesis of amino alcohols, can be performed in flow using reactors like the H-Cube Mini, which employs a cartridge containing a heterogeneous catalyst (e.g., 10 wt% Pd/C). nih.gov This approach not only facilitates the continuous production of the desired product but also simplifies work-up and purification, as intermediates can often be telescoped into the next reaction step without isolation. nih.govnih.gov

The implementation of flow chemistry offers a safer and more efficient process, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netnih.gov The small internal volume of flow reactors minimizes the risk associated with runaway reactions, a critical consideration for industrial-scale production. catsci.com Furthermore, the numbering-up of a continuous process (running multiple reactors in parallel) is often more straightforward than scaling up a batch reactor, allowing for a more flexible and on-demand production schedule. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Amino Alcohol Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by mixing efficiency | Enhanced due to small channel dimensions |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

| Scalability | Complex, requires re-optimization | Simpler "numbering-up" or "scaling-out" |

| Reproducibility | Can be variable between batches | High, due to precise process control |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Strategies for Chiral Purity Enhancement and Scalable Synthesis

Achieving high enantiomeric purity is paramount for the biological application of chiral molecules. While asymmetric synthesis is the preferred route to obtain a single enantiomer directly, chiral resolution remains a vital technique for separating racemic mixtures. rsc.org

One of the most established methods for chiral resolution is the crystallization of diastereomeric salts. nih.gov This technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, these diastereomers can be separated by fractional crystallization. nih.gov The desired enantiomer is then recovered by removing the resolving agent. nih.gov

More advanced and efficient methods for enhancing chiral purity include biocatalytic deracemisation. rsc.org These techniques can theoretically achieve a 100% yield of the desired enantiomer from a racemate. researchgate.net Deracemisation can be accomplished through several strategies:

Dynamic Kinetic Resolution (DKR): This method combines an enantioselective reaction with in-situ racemization of the slower-reacting enantiomer. For amino alcohols, this can involve a chemoenzymatic approach where an enzyme selectively acylates one enantiomer, while a metal catalyst racemizes the remaining alcohol. rsc.org

Stereoinversion: This strategy involves the selective inversion of one enantiomer to the other. This can be achieved using a sequence of oxidation and stereoselective reduction reactions, often catalyzed by stereocomplementary enzymes like alcohol dehydrogenases. rsc.org

Enantioconvergent Processes: In this approach, both enantiomers of the starting material are converted into a single enantiomeric product through different reaction pathways. rsc.org

Chromatographic methods, particularly those employing chiral stationary phases (CSPs), are also powerful tools for the separation of enantiomers and are widely used for both analytical and preparative scale separations. rsc.org

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors beyond just increasing the volume of reactants. catsci.com For the synthesis of a chiral active pharmaceutical ingredient (API) like (2R)-2-aminohex-5-yn-1-ol;hydrochloride, these considerations are critical for ensuring a safe, robust, and economically viable process. chiralpedia.compharmtech.com

Key methodological considerations include:

Route Selection and Optimization: The initial laboratory synthesis may not be the most efficient or cost-effective for large-scale production. A thorough evaluation of alternative synthetic routes using cheaper, more readily available starting materials is often necessary. catsci.com The route should be designed to be convergent, minimizing the number of linear steps. rsc.org

Process Safety and Hazard Analysis: A comprehensive understanding of the reaction thermodynamics, including potential exotherms, is crucial to prevent runaway reactions. catsci.com Reaction calorimetry studies are essential during scale-up to ensure that the heat generated can be effectively managed by the plant equipment. catsci.com

Solvent and Reagent Selection: The choice of solvents and reagents must take into account not only their chemical compatibility but also their toxicity, environmental impact, and cost. catsci.com Reducing solvent volumes increases reaction rates and reduces waste. catsci.com

Downstream Processing: The isolation and purification of the final product are critical steps. The complexity of downstream processing can be a significant bottleneck, especially in biocatalytic reactions where the product mixture can be complex. dtu.dk The process should be designed to facilitate straightforward isolation, for instance, by crystallization, which can provide a high degree of purification in a single step.

Mechanistic Investigations of Key Synthetic Transformations

The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A3 coupling reaction, is a powerful and atom-economical method for the synthesis of propargylamines, which are key precursors to amino alcohols. nih.gov This reaction is typically catalyzed by a transition metal, with copper being one of the most common. nih.gov

The generally accepted mechanism for the copper-catalyzed A3 coupling involves several key steps:

Formation of a Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst, often in the presence of a base, to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

Formation of an Iminium Ion: Concurrently, the aldehyde and the amine condense to form an imine, which is then protonated to generate a highly electrophilic iminium ion.

Nucleophilic Addition: The copper acetylide then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and generate the propargylamine product.

Catalyst Regeneration: The copper catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Recent studies have explored variations of this mechanism. For example, mechanochemical activation (ball milling) of a copper(I)-catalyzed A3 coupling has been shown to alter the reaction's selectivity, leading to the formation of 1,4-diamino-2-butynes instead of the expected propargylamines when using calcium carbide as the acetylene (B1199291) source. nih.gov This highlights how the reaction conditions can significantly influence the reaction pathway. Furthermore, investigations into alkene carbofunctionalization reactions catalyzed by copper suggest that related intermediates, such as cyclic oxocarbenium ions, can be formed and intercepted by amine nucleophiles, offering alternative pathways to functionalized amino compounds. nih.gov

The stereochemical outcome of the synthesis of (2R)-2-aminohex-5-yn-1-ol is determined by the enantioselective step that creates the chiral centers. In the context of amino alcohol synthesis, this often involves an asymmetric addition to a prochiral ketone or imine, or an asymmetric hydroamination of an alkene. nih.govnih.gov

Copper-catalyzed asymmetric synthesis of amino alcohols has been a subject of intense research. nih.govdigitellinc.com A stereodivergent approach using a copper hydride catalyst allows for the synthesis of all possible stereoisomers of an amino alcohol from readily available enals or enones. nih.gov The stereocontrol in these reactions is governed by the chiral ligand coordinated to the copper center. The choice of the enantiomer of the chiral ligand, along with the geometry of the starting alkene (E/Z), dictates the absolute configuration of the newly formed stereocenters. nih.gov

The mechanism of stereocontrol can be intricate. For instance, in the copper-catalyzed hydroamination of allylic alcohols, it is proposed that the reaction proceeds through a hydrocupration step, where the chiral copper hydride adds across the double bond. nih.gov The facial selectivity of this addition is controlled by the chiral ligand, leading to the formation of an enantioenriched organocopper intermediate. Subsequent reaction with the amine nucleophile then furnishes the chiral amino alcohol product. nih.gov

In other systems, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, a radical polar crossover strategy has been proposed. westlake.edu.cn This approach allows for the modular synthesis of chiral β-amino alcohols with high stereoselectivity. westlake.edu.cn The chiral catalyst controls the stereochemistry at two key stages: the initial radical addition and the subsequent trapping of the radical intermediate. nih.gov Understanding these detailed mechanistic pathways is crucial for the rational design of new and more efficient catalysts for the synthesis of enantiomerically pure molecules like this compound.

Chemical Reactivity and Derivatization Strategies of 2r 2 Aminohex 5 Yn 1 Ol;hydrochloride

Functional Group Transformations and Interconversions

The strategic modification of (2R)-2-aminohex-5-yn-1-ol hinges on the chemoselective transformation of its three functional groups. The relative reactivity often requires the use of protecting groups or specific reaction conditions to achieve the desired outcome.

The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is central to many derivatization strategies.

Click Chemistry: The terminal alkyne makes (2R)-2-aminohex-5-yn-1-ol an ideal precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. After protecting the amine and hydroxyl groups, the alkyne can react with various organic azides to link the amino alcohol scaffold to other molecules.

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgbeilstein-journals.org This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is conducted under mild conditions, tolerating numerous functional groups. wikipedia.orglibretexts.org The application of this reaction to derivatives of (2R)-2-aminohex-5-yn-1-ol allows for the introduction of various aryl and vinyl substituents at the terminus of the hexynyl chain, significantly expanding its structural diversity. The related compound, 5-hexyn-1-ol, is frequently used in such couplings to synthesize complex structures. sigmaaldrich.comjaydevchemicals.com

Hydroamination and Hydroamidation: The terminal alkyne can also undergo addition reactions such as hydroamination and hydroamidation. These reactions, typically catalyzed by transition metals, involve the addition of an N-H bond across the carbon-carbon triple bond, yielding enamines or amides, respectively. This provides a direct route to modify the carbon chain while introducing new nitrogen-containing functionalities.

Table 1: Representative Reactions of the Terminal Alkyne Moiety

| Reagent(s) | Reaction Type | Expected Product Structure |

|---|---|---|

| R-N3, Cu(I) catalyst | Click Chemistry (CuAAC) | |

| R-X (X=I, Br), Pd catalyst, Cu(I) co-catalyst, Base | Sonogashira Coupling | |

| R2NH, Metal catalyst | Hydroamination |

Note: The amine and hydroxyl groups of (2R)-2-aminohex-5-yn-1-ol would typically be protected (e.g., as Boc-amine and silyl (B83357) ether) prior to these reactions.

The primary amine at the C-2 stereocenter is a key site for derivatization, allowing for the introduction of a wide variety of substituents and the formation of peptide bonds.

N-Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form amides. To ensure selectivity, the hydroxyl group is often protected, for example, as a silyl ether. This transformation is fundamental for incorporating the amino alcohol into peptide-like structures or for introducing specific acyl groups to modulate biological activity.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to polyalkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction (e.g., with sodium cyanoborohydride), provides a more controlled method for mono-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This derivatization is common in medicinal chemistry to introduce stable, non-basic nitrogen substituents.

Table 2: Representative Reactions of the Primary Amine Functionality

| Reagent(s) | Reaction Type | Expected Product Structure |

|---|---|---|

| R-COCl, Base | N-Acylation | |

| R-CHO, then NaBH3CN | Reductive Amination | |

| R-SO2Cl, Base | N-Sulfonylation |

Note: The hydroxyl group would typically be protected to prevent competing O-acylation or O-alkylation.

The primary hydroxyl group offers another site for modification, enabling the introduction of esters, ethers, and other functionalities.

O-Acylation: The hydroxyl group can be esterified using acyl chlorides or anhydrides. A significant challenge is achieving selectivity over the amine group. However, chemoselective O-acylation can be accomplished under acidic conditions (e.g., in trifluoroacetic acid), where the amine is protonated and thus rendered non-nucleophilic. nih.gov This strategy allows for the selective acylation of the hydroxyl group even in the presence of a free amine.

O-Alkylation: Formation of ethers can be achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). For this reaction to be selective, the primary amine must first be protected with a suitable group, such as a Boc or Cbz group.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid using appropriate reagents. Mild oxidizing agents like Dess-Martin periodinane (DMP) or Swern oxidation conditions will yield the corresponding chiral amino aldehyde. Stronger oxidizing agents, such as Jones reagent (CrO3/H2SO4) or a two-step oxidation (e.g., TEMPO followed by sodium chlorite), would lead to the corresponding chiral amino acid, (R)-2-aminohex-5-ynoic acid.

Table 3: Representative Reactions of the Primary Hydroxyl Group

| Reagent(s) | Reaction Type | Expected Product Structure |

|---|---|---|

| R-COCl, CF3COOH | Chemoselective O-Acylation | |

| 1. NaH; 2. R-Br | O-Alkylation | |

| Dess-Martin Periodinane (DMP) | Oxidation to Aldehyde |

Note: For O-alkylation, the amine group must be protected. For O-acylation, acidic conditions protonate the amine, serving as in-situ protection.

Synthesis of Complex Organic Scaffolds and Advanced Intermediates

The unique trifunctional nature of (2R)-2-aminohex-5-yn-1-ol, possessing a primary amine, a primary alcohol, and a terminal alkyne, all organized around a chiral center, renders it a highly valuable building block for asymmetric synthesis. This section details the strategic application of this compound in constructing a variety of complex molecular architectures, including nitrogen- and oxygen-containing heterocycles, as well as intricate spirocyclic and polycyclic systems. The inherent chirality of the starting material is a key feature, allowing for the direct synthesis of enantiomerically enriched advanced intermediates.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Thiazoles, Oxazoles)

The amino and alkyne functionalities of (2R)-2-aminohex-5-yn-1-ol are prime reaction sites for the assembly of nitrogen-containing heterocycles. Various synthetic strategies can be employed to convert this chiral synthon into diverse aromatic heterocyclic systems. nih.govrsc.org

Thiazoles: The synthesis of 2-aminothiazoles can be achieved via the well-established Hantzsch thiazole (B1198619) synthesis. mdpi.com This method involves the reaction of an α-haloketone with a thiourea (B124793). The amino group of (2R)-2-aminohex-5-yn-1-ol can be readily converted into a thiourea derivative. Subsequent reaction with an appropriate α-haloketone, such as 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, would lead to the formation of a chiral 2-aminothiazole (B372263) derivative. mdpi.com The reaction proceeds through a dehydrative cyclization of the thiourea intermediate. nih.gov The terminal alkyne and primary alcohol moieties remain available for further functionalization, making the resulting thiazole a versatile intermediate.

Oxazoles: Oxazoles can be prepared through several methods, including the cyclization of propargylic amides or the reaction of amino alcohols with various precursors. organic-chemistry.org For instance, the amino group of (2R)-2-aminohex-5-yn-1-ol can be acylated with a carboxylic acid, followed by cyclodehydration to form an oxazoline, which can then be oxidized to the corresponding oxazole (B20620). A one-pot synthesis of oxazol-5(4H)-ones from amino acids using a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents has been developed, a strategy adaptable to amino alcohol precursors. nih.gov Furthermore, gold-catalyzed reactions of propargylic amides can yield alkylideneoxazolines, which are precursors to functionalized 2,5-disubstituted oxazoles. organic-chemistry.org

Pyrroles and Pyridines: Metal-catalyzed cyclization reactions are a powerful tool for constructing pyrroles and pyridines from aminoalkynes. mdpi.com For example, gold-catalyzed reactions of propargylamines with carbonyl compounds can lead to a cascade of amination, cyclization, and aromatization to produce substituted pyridines. mdpi.com The (2R)-2-aminohex-5-yn-1-ol scaffold is an ideal candidate for such transformations. The reaction of the terminal alkyne with a ketone or aldehyde in the presence of a suitable catalyst could initiate an intramolecular cyclization involving the amine, ultimately leading to a chiral, substituted dihydropyridine (B1217469) or pyridine (B92270) after oxidation.

Table 1: Representative Strategies for Nitrogen-Containing Heterocycle Synthesis This table illustrates general methodologies applicable to the functional groups present in (2R)-2-aminohex-5-yn-1-ol.

| Heterocycle | General Method | Key Reactants | Potential Product from (2R)-2-aminohex-5-yn-1-ol scaffold | Reference |

|---|---|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis | Thiourea derivative and α-haloketone | Chiral 2-amino-4-(hydroxymethyl)-4-(but-3-yn-1-yl)thiazole derivative | mdpi.com |

| Oxazole | Cyclodehydration of N-acyl amino alcohol | Carboxylic acid and dehydrating agent | Chiral oxazole with a (but-3-yn-1-yl) substituent | nih.gov |

| Pyridine | Gold-Catalyzed Amination/Cyclization | Carbonyl compound (e.g., ketone, aldehyde) and Au catalyst | Chiral substituted pyridine with retained hydroxymethyl group | mdpi.com |

| Pyrrole | Iodoxybenzoic acid-mediated oxidative cyclization | N-hydroxyalkyl enamine derivative | Chiral substituted pyrrole | organic-chemistry.org |

Formation of Oxygen-Containing Heterocyclic Systems (e.g., Tetrahydrofurans, Lactones)

The alcohol and alkyne groups of (2R)-2-aminohex-5-yn-1-ol are key functionalities for the synthesis of oxygen-containing heterocycles. Intramolecular reactions that form new carbon-oxygen bonds are the primary strategies employed. pku.edu.cn

Tetrahydrofurans: Substituted tetrahydrofurans can be synthesized via intramolecular hydroalkoxylation of homoallylic or homopropargyl alcohols. The terminal alkyne in (2R)-2-aminohex-5-yn-1-ol can be selectively reduced to the corresponding alkene, yielding a chiral homoallylic alcohol. Treatment of this intermediate with a suitable catalyst, such as a palladium or gold complex, can trigger an intramolecular cyclization (alkoxycyclization) to form a substituted tetrahydrofuran (B95107) ring. organic-chemistry.org For example, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond, leading to highly substituted tetrahydrofurans. organic-chemistry.org

Lactones: The primary alcohol of the title compound can be oxidized to a carboxylic acid. The resulting γ- or δ-alkynyl carboxylic acid is a precursor for lactone synthesis. For instance, treatment of the alkynyl acid with electrophilic reagents such as iodine (iodolactonization) or other electrophiles can induce a cyclization to form a γ-lactone bearing an exocyclic halo-alkene moiety. Alternatively, hydration of the alkyne to a ketone followed by intramolecular cyclization can also yield lactone structures. The synthesis of five-membered bromolactones from sugar-derived precursors like D-xylonolactone demonstrates the utility of cyclization strategies on functionalized carbon chains. nih.gov

Table 2: Representative Strategies for Oxygen-Containing Heterocycle Synthesis This table illustrates general methodologies applicable to the functional groups present in (2R)-2-aminohex-5-yn-1-ol.

| Heterocycle | General Method | Required Intermediate from (2R)-2-aminohex-5-yn-1-ol | Key Reaction Type | Reference |

|---|---|---|---|---|

| Tetrahydrofuran | Intramolecular Hydroalkoxylation | (2R)-2-aminohex-5-en-1-ol (from alkyne reduction) | Palladium- or Gold-catalyzed cyclization | organic-chemistry.org |

| Lactone | Halolactonization | (2R)-2-aminohex-5-ynoic acid (from alcohol oxidation) | Electrophile-induced cyclization (e.g., with I₂) | nih.gov |

| γ-Butyrolactone | Wolff Rearrangement | α-diazocarbonyl derivative | Photo-induced rearrangement and intramolecular addition | pku.edu.cn |

Applications of 2r 2 Aminohex 5 Yn 1 Ol;hydrochloride in Asymmetric Catalysis and Materials Science

Contributions to Chemical Probe Synthesis for Fundamental Mechanistic Studies (non-biological probes)

Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the application of (2R)-2-aminohex-5-yn-1-ol;hydrochloride in the synthesis of non-biological chemical probes for fundamental mechanistic studies. While the unique structural features of this compound, including a chiral center, a primary alcohol, an amino group, and a terminal alkyne, suggest its potential as a versatile building block in organic synthesis, there is no documented evidence of its use in creating probes for investigating reaction mechanisms outside of a biological context.

The functional groups present in This compound could theoretically be exploited for the construction of chemical probes. The terminal alkyne, for instance, is a valuable handle for "click" chemistry reactions, which are widely used in the assembly of complex molecular architectures. The amino and hydroxyl groups offer sites for further functionalization, allowing for the attachment of reporter groups or reactive moieties. The defined stereochemistry at the C2 position could also be leveraged in stereoselective syntheses or in probes designed to study stereospecific interactions.

However, despite these theoretical possibilities, the scientific literature does not currently contain reports of such applications for this specific compound. Searches for its use in asymmetric catalysis and materials science have similarly not produced relevant findings. The available information is largely limited to its listing in chemical supplier catalogs.

Further research and publication in peer-reviewed journals would be necessary to delineate any contributions of This compound to the field of chemical probe synthesis for mechanistic studies. Without such data, a detailed account of its applications in this area cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of 2r 2 Aminohex 5 Yn 1 Ol;hydrochloride and Its Derivatives

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

No experimental data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) studies for (2R)-2-aminohex-5-yn-1-ol;hydrochloride could be located in the surveyed scientific literature. Such data would be crucial for unequivocally confirming the absolute (R) configuration at the chiral center of the molecule in solution by observing its differential absorption of circularly polarized light.

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, DOSY, Heteronuclear Correlations for Conformational and Stereochemical Analysis)

While standard NMR data likely exists for this compound as part of its initial synthesis and characterization, detailed and publicly accessible datasets from advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY), Diffusion-Ordered Spectroscopy (DOSY), or various heteronuclear correlation experiments (HSQC, HMBC) are not available. These techniques are instrumental in providing through-space correlations between protons (NOESY) to define the molecule's three-dimensional conformation and in establishing long-range heteronuclear connectivities to confirm the carbon skeleton and stereochemistry.

X-ray Crystallographic Analysis for Solid-State Structure and Stereochemical Assignment

A search of crystallographic databases and the broader scientific literature did not yield any published X-ray crystal structures for this compound. An X-ray crystallographic analysis would provide the most definitive and high-resolution data on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice, and would unambiguously confirm the assigned stereochemistry.

Advanced Vibrational Spectroscopy (e.g., Raman, Attenuated Total Reflectance FTIR) for Detailed Functional Group Analysis and Intermolecular Interactions

Specific Raman and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopic data for this compound are not available in the public research domain. These advanced vibrational spectroscopy techniques would offer detailed insights into the vibrational modes of the molecule's functional groups, including the alkyne (C≡C), alcohol (O-H), and amine (N-H) moieties, as well as information on intermolecular hydrogen bonding interactions in the solid state or in solution.

Theoretical and Computational Investigations of 2r 2 Aminohex 5 Yn 1 Ol;hydrochloride

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2R)-2-aminohex-5-yn-1-ol;hydrochloride, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*). Such studies can elucidate the electronic structure, thermodynamic stability, and the nature of chemical bonding within the molecule.

Key energetic properties that would be calculated include the heat of formation, ionization potential, and electron affinity. The distribution of electron density and the molecular electrostatic potential (MEP) map are also crucial. The MEP map, for instance, can identify the electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions. In the case of the hydrochloride salt, the calculations would also model the interaction between the protonated amine group and the chloride ion.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| Heat of Formation (gas phase) | -150.5 kJ/mol |

| Ionization Potential | 8.9 eV |

| Electron Affinity | -0.2 eV |

| Dipole Moment | 12.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of Molecular Behavior

The flexibility of the hexynol (B8569683) chain in this compound allows it to adopt various conformations. A thorough conformational analysis is essential to identify the low-energy conformers and understand their relative populations at a given temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Table 2: Hypothetical Relative Energies of Key Conformers of (2R)-2-aminohex-5-yn-1-ol

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 0.8 |

| 3 | -60° (gauche) | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be employed to predict the reactivity of this compound and to explore potential reaction pathways. The alkyne and alcohol functional groups are potential sites for various chemical transformations. For instance, the terminal alkyne can undergo reactions like click chemistry or metal-catalyzed couplings. iris-biotech.de

Transition state theory combined with quantum chemical calculations can be used to determine the activation energies and reaction rates for proposed chemical reactions. rsc.orgarxiv.org This allows for a detailed understanding of the reaction mechanism at a molecular level. For example, the mechanism of a potential cyclization reaction involving the amino and alkyne groups could be investigated.

Prediction and Interpretation of Spectroscopic Properties (e.g., calculated NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, the calculation of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) would be highly valuable for its characterization.

NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.govchemaxon.comnmrdb.orgyoutube.com These predicted shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals. Similarly, the calculation of vibrational frequencies, after appropriate scaling, can help in assigning the peaks in an experimental IR or Raman spectrum to specific vibrational modes of the molecule. openmopac.netnist.govq-chem.comyoutube.com

Table 3: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for (2R)-2-aminohex-5-yn-1-ol

| Carbon Atom | Hypothetical Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C1 | 65.2 | 64.8 |

| C2 | 52.8 | 52.5 |

| C3 | 28.1 | 27.9 |

| C4 | 18.5 | 18.3 |

| C5 | 82.3 | 81.9 |

| C6 | 69.0 | 68.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-Substrate Interaction Modeling in Catalytic Systems

Given its structure as a chiral amino alcohol with an alkyne functionality, this compound has the potential to act as a ligand in asymmetric catalysis or as a substrate in enzymatic reactions. nih.govacs.orgnih.gov Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model its interaction with a protein or a metal catalyst. wikipedia.orgnih.govscispace.comyoutube.comnih.gov

Molecular docking studies can predict the preferred binding orientation of the molecule within the active site of a receptor. wikipedia.org QM/MM calculations can then provide a more accurate description of the electronic interactions, such as hydrogen bonding and metal coordination, between the ligand and the catalytic center. nih.gov These studies are crucial for understanding the basis of stereoselectivity in asymmetric catalysis and for the rational design of new catalysts or enzyme inhibitors. nih.gov

Future Prospects and Emerging Research Directions for 2r 2 Aminohex 5 Yn 1 Ol;hydrochloride

Exploration of Novel Synthetic Disconnections and Retrosynthetic Pathways

The synthesis of enantiomerically pure propargyl alcohols and amines is a critical area of organic synthesis. rsc.orgnih.gov For a molecule like (2R)-2-aminohex-5-yn-1-ol, future research will likely focus on developing more efficient and stereoselective synthetic routes.

One promising area is the exploration of novel retrosynthetic disconnections. Traditional syntheses often rely on the use of chiral pool starting materials or classical resolutions. However, emerging strategies focus on asymmetric catalysis to set the stereocenter. For instance, a retrosynthetic analysis could disconnect the molecule at the C2-C3 bond, suggesting an asymmetric addition of an alkynyl nucleophile to a protected 2-amino-aldehyde derivative.

Future synthetic strategies are expected to increasingly employ metal-free multicomponent reactions, which offer a streamlined approach to propargylamines by combining an aldehyde, an amine, and a terminal alkyne in a single step. nih.gov The development of chiral catalysts for such reactions would be a significant advancement for the synthesis of (2R)-2-aminohex-5-yn-1-ol and related compounds. Another avenue involves the use of readily available starting materials like aldehydes and imines in chromium-catalyzed asymmetric cross-coupling reactions to form chiral β-amino alcohols. westlake.edu.cn

Furthermore, biocatalytic routes are gaining traction as a green alternative for the synthesis of chiral amino alcohols. nih.gov Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. nih.govfrontiersin.org Adapting such enzymatic systems for the synthesis of alkyne-containing amino alcohols like (2R)-2-aminohex-5-yn-1-ol presents an exciting research direction.

| Synthetic Strategy | Key Features | Potential for (2R)-2-aminohex-5-yn-1-ol |

| Asymmetric Alkynylation | Catalytic enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org | Direct formation of the chiral propargyl alcohol core. |

| Multicomponent Reactions (e.g., A3 coupling) | One-pot synthesis of propargylamines from an aldehyde, amine, and alkyne. nih.govorganic-chemistry.org | Efficient construction of the amino-alkyne framework. |

| Chromium-Catalyzed Cross Aza-Pinacol Couplings | Asymmetric coupling of aldehydes and imines to form chiral β-amino alcohols. westlake.edu.cn | A novel disconnection strategy for the amino alcohol moiety. |

| Biocatalysis (e.g., Engineered Amine Dehydrogenases) | Highly enantioselective synthesis under mild, aqueous conditions. nih.govfrontiersin.org | Sustainable and environmentally friendly production route. |

| Base-Induced Elimination Protocol (BIEP) | Transformation of chiral 2,3-epoxyalcohols to chiral propargyl alcohols. rsc.org | A versatile method starting from readily available chiral epoxides. |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing complexity of modern chemical research necessitates the use of automation and high-throughput screening (HTS) to accelerate discovery. For a versatile building block like (2R)-2-aminohex-5-yn-1-ol, these technologies will be crucial for exploring its full potential.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of (2R)-2-aminohex-5-yn-1-ol. By systematically varying substituents on the alkyne or modifying the amino and hydroxyl groups, a diverse range of compounds can be synthesized for screening in various applications. The use of standardized reaction kits, which include the alkyne-functionalized building block and necessary reagents, can further streamline this process. acs.org

HTS methods are essential for efficiently evaluating the properties of these compound libraries. For chiral compounds, the development of rapid and sensitive analytical techniques is particularly important. Microfluidic devices offer a promising platform for the high-throughput separation and analysis of chiral molecules, significantly reducing analysis times and sample consumption compared to traditional methods like HPLC and capillary electrophoresis. nih.gov Additionally, fluorescence-based assays and 19F NMR techniques are being developed for the rapid determination of enantiomeric excess in chiral molecules, including amino alcohols.

| Technology | Application for (2R)-2-aminohex-5-yn-1-ol | Advantages |

| Automated Synthesis | Rapid generation of derivative libraries. | Increased efficiency, reproducibility, and throughput. |

| High-Throughput Screening (HTS) | Efficient evaluation of biological activity or material properties. | Accelerated discovery of new applications. |

| Microfluidics | Chiral separation and analysis of enantiomeric purity. nih.gov | Reduced analysis time and sample consumption. |

| Fluorescence-Based Assays | Rapid determination of enantiomeric excess. | High sensitivity and suitability for HTS formats. |

| 19F NMR Analysis | Chiral analysis for screening and directed evolution of enzymes. | Provides comprehensive data on enantioselectivity and yield. |

| High-Throughput Synthesis and Purification | Streamlined production of alkyne-functionalized discrete oligomers. acs.org | Enables the creation of well-defined molecular libraries. |

Innovative Applications in Non-Biological Chemical and Materials Systems

While chiral amino alcohols are traditionally associated with pharmaceuticals, the unique structural features of (2R)-2-aminohex-5-yn-1-ol, particularly the terminal alkyne, open up possibilities for its use in materials science and non-biological chemical systems.

The alkyne group is a versatile functional handle for a variety of chemical transformations, including "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of (2R)-2-aminohex-5-yn-1-ol to polymers, surfaces, and other molecules to create new functional materials. The chirality of the molecule can be used to induce stereoselectivity in polymerization reactions or to create chiral surfaces for enantioselective catalysis or separation.

Alkynes are also precursors to conducting polymers and materials with interesting electronic and optical properties. numberanalytics.com The incorporation of (2R)-2-aminohex-5-yn-1-ol into such materials could lead to the development of novel chiral sensors, optoelectronic devices, or stimuli-responsive materials. The ability to control the stereochemistry of the resulting materials is crucial, as the E/Z configuration of alkenes derived from alkynes can significantly impact their physical and biological properties. rsc.org

Furthermore, propargylamines, a class of compounds to which (2R)-2-aminohex-5-yn-1-ol belongs, are used as building blocks for the synthesis of diverse heterocyclic compounds with a wide range of applications. acs.orgmdpi.com The development of new catalytic systems for the cyclization and isomerization of propargylamines could lead to the discovery of novel materials with unique properties.

Development of Enhanced Sustainable Production and Utilization Cycles for Chiral Amino Alcohols

The principles of green chemistry are increasingly influencing the design of chemical processes. For chiral amino alcohols like (2R)-2-aminohex-5-yn-1-ol, future research will undoubtedly focus on developing more sustainable production and utilization cycles.

This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric processes, and the minimization of waste. Biocatalytic methods, as mentioned earlier, are a key component of this strategy, offering high selectivity and mild reaction conditions. nih.govnih.govfrontiersin.org The use of solvent-free reaction conditions is another important aspect of green chemistry, and methodologies for the solvent-free synthesis of propargylamines are being actively developed. nih.govresearchgate.netrsc.org

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents a green chemistry alternative to traditional methods, as it avoids the need for protecting groups and uses a more environmentally benign reducing agent. acs.org The development of catalytic systems that can be recycled and reused is also a critical area of research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R)-2-aminohex-5-yn-1-ol hydrochloride with high enantiomeric purity?

- Methodology : Use asymmetric synthesis techniques such as chiral auxiliaries or catalytic enantioselective methods. For example, chiral pool synthesis starting from L-amino acids or employing transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the C2 position. Post-synthesis, confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry .

- Data Validation : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +24.4° for related chiral amino alcohols in aqueous solutions) .

Q. How can the molecular structure and hydrochloride salt formation of this compound be confirmed?

- Analytical Workflow :

X-ray crystallography for absolute configuration determination (as demonstrated for structurally similar compounds like (1R,2R)-2-PCCA hydrochloride) .

FT-IR spectroscopy to identify the N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹).

¹H/¹³C NMR to resolve the alkyne proton (δ ~2.5 ppm) and verify stereochemistry via coupling constants (e.g., J values for vicinal protons) .

Q. What strategies are effective for assessing the purity of (2R)-2-aminohex-5-yn-1-ol hydrochloride in preclinical studies?

- Multi-Method Approach :

- HPLC-UV/ELSD with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities.

- Mass spectrometry (HRMS) for molecular ion confirmation ([M+H]+ expected at m/z 150.1 for the free base; adjust for Cl⁻).

- Karl Fischer titration to quantify residual water, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How does the alkyne moiety in (2R)-2-aminohex-5-yn-1-ol hydrochloride influence its reactivity in click chemistry applications?

- Experimental Design :

- Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides, sugars).

- Monitor reaction kinetics via ¹H NMR or fluorescence assays.

- Key Consideration : The steric environment around the alkyne (due to the adjacent amino alcohol group) may reduce reaction rates compared to terminal alkynes. Use DFT calculations to model transition states .

Q. What are the stability challenges of (2R)-2-aminohex-5-yn-1-ol hydrochloride under physiological conditions, and how can they be mitigated?

- Degradation Pathways :

- Hydrolysis of the alkyne (unlikely under neutral pH) vs. oxidation of the amino alcohol moiety.

- Stabilization Strategies :

- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.

- Use antioxidants (e.g., ascorbic acid) in buffer formulations for in vitro assays .

Q. How can computational modeling predict the biological activity of this compound against neurological targets (e.g., GPR88)?

- Protocol :

Molecular docking (AutoDock Vina) using the crystal structure of GPR88 (PDB: 6N4B).

MD simulations (GROMACS) to assess binding stability of the hydrochloride salt vs. free base.

Validate predictions with in vitro cAMP assays in HEK293 cells expressing GPR88 .

Q. How to resolve contradictions in solubility data reported for this compound across different solvent systems?

- Systematic Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.